molecular formula UO2Cl2<br>Cl2H2O2U B1606258 Uranium, dichlorodioxo-, (T-4)- CAS No. 7791-26-6

Uranium, dichlorodioxo-, (T-4)-

Cat. No.: B1606258
CAS No.: 7791-26-6
M. Wt: 342.95 g/mol
InChI Key: BKKYZQUZUALAAB-UHFFFAOYSA-N
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Description

Uranium, dichlorodioxo-, (T-4)-, also known as uranyl chloride (UO₂Cl₂), is a uranium(VI) compound characterized by a linear dioxo (O=U=O)²⁺ core coordinated by two chloride ligands. The "(T-4)" designation indicates a tetrahedral geometry around the uranium center, consistent with the uranyl ion’s typical coordination in aqueous and solid-state environments. Uranyl chloride is hygroscopic and often exists in hydrated forms (e.g., UO₂Cl₂·3H₂O). It is synthesized via the reaction of uranyl nitrate (UO₂(NO₃)₂) with hydrochloric acid or through direct chlorination of uranium oxides.

UO₂Cl₂ is primarily used in nuclear fuel processing, uranium extraction, and as a precursor for synthesizing other uranyl complexes . Its reactivity and solubility in polar solvents (e.g., water, ethanol) make it a critical intermediate in uranium chemistry. However, its instability under high humidity and thermal stress limits industrial applications compared to more stable uranyl salts like sulfates or nitrates .

Properties

CAS No.

7791-26-6

Molecular Formula

UO2Cl2
Cl2H2O2U

Molecular Weight

342.95 g/mol

IUPAC Name

dioxouranium;dihydrochloride

InChI

InChI=1S/2ClH.2O.U/h2*1H;;;

InChI Key

BKKYZQUZUALAAB-UHFFFAOYSA-N

SMILES

O=[U]=O.Cl.Cl

Canonical SMILES

O=[U]=O.Cl.Cl

Other CAS No.

7791-26-6

Origin of Product

United States

Scientific Research Applications

Nuclear Science and Research

Uranium Fuel Cycle
Uranyl chloride plays a crucial role in the nuclear fuel cycle. It is utilized in the production of uranium fuel for nuclear reactors. The compound is soluble in water, making it suitable for various chemical processes involved in uranium enrichment and fuel fabrication. The conversion of uranyl chloride into uranium dioxide (UO2) is a critical step in preparing nuclear fuel pellets.

Radiochemistry
In radiochemistry, uranyl chloride is used as a precursor for synthesizing other uranium compounds. It serves as a source of uranium ions in various analytical techniques, including spectrophotometry and chromatography. The compound's properties allow for the study of uranium's behavior in different chemical environments, which is essential for understanding its interactions in nuclear waste management.

Environmental Monitoring

Radon Potential Mapping
Uranium exploration data, including that from uranyl chloride, has been employed to create radon potential maps. These maps are vital for assessing environmental health risks associated with radon exposure, particularly in areas near uranium mining sites. The International Atomic Energy Agency (IAEA) has highlighted the importance of using historical uranium exploration data to inform public health strategies and regulations regarding radon exposure .

Application Description
Radon MappingUtilizes historical data from uranium exploration to assess radon risks
Environmental SurveysAirborne gamma-ray spectrometry to monitor natural radioactivity levels

Health Studies

Epidemiological Research
The health impacts of uranium exposure have been extensively studied, particularly among populations involved in uranium mining. Observational studies have indicated increased rates of lung cancer among miners exposed to radon progeny from uranium decay products . Uranyl chloride's role as a source of uranium allows researchers to investigate its biological effects and the mechanisms behind radiation-induced diseases.

Case Study: Navajo Uranium Miners
A notable case study involves the Navajo Nation, where historical exposure to uranium mining has led to significant health consequences. Studies have shown that miners experienced lung cancer rates significantly higher than the general population due to prolonged exposure to radioactive materials . This has prompted ongoing research into the long-term effects of uranium exposure and the need for better safety standards in mining operations.

Industrial Applications

Chemical Manufacturing
Uranyl chloride is utilized in various chemical manufacturing processes, including the production of catalysts and pigments. Its unique chemical properties allow it to participate in reactions that produce valuable industrial compounds.

Comparison with Similar Compounds

Comparison with Similar Uranyl Compounds

Uranyl chloride shares structural similarities with other uranyl (UO₂²⁺) compounds but differs in ligand coordination, solubility, and reactivity. Below is a detailed comparison with key analogs:

Table 1: Structural and Physical Properties

Compound Formula Molecular Weight (g/mol) Coordination Geometry Solubility in Water Melting Point (°C) Stability
Uranyl chloride UO₂Cl₂ 342.93 Tetrahedral (T-4) High Decomposes ~300 Hygroscopic
Uranyl fluoride UO₂F₂ 308.03 Tetrahedral Moderate 850 (sublimes) Stable in dry air
Uranyl nitrate UO₂(NO₃)₂·6H₂O 502.18 Hexahydrate Very high 60 (decomposes) Light-sensitive
Uranyl sulfate UO₂SO₄ 366.09 Monoclinic Moderate 1,100 (decomposes) High thermal
Uranyl acetate UO₂(OAc)₂·2H₂O 424.15 Hexagonal Slight 275 (dehydrates) Photosensitive

Key Observations:

Solubility Trends: Uranyl nitrate (UO₂(NO₃)₂) exhibits the highest aqueous solubility due to the nitrate ion’s strong solvation capacity, whereas uranyl acetate (UO₂(OAc)₂) is sparingly soluble, making it suitable for precipitation reactions in analytical chemistry .

Thermal Stability: Uranyl sulfate (UO₂SO₄) demonstrates superior thermal stability (decomposition >1,000°C), while uranyl nitrate decomposes at 60°C, releasing NO₃⁻ radicals .

Ligand Effects : Fluoride ligands in UO₂F₂ enhance lattice energy, resulting in a high sublimation temperature (850°C), whereas chloride ligands in UO₂Cl₂ increase hygroscopicity, limiting its use in humid environments .

Research Findings and Challenges

Recent studies highlight the environmental and safety challenges of uranyl compounds. For example:

  • Uranyl nitrate’s high solubility increases mobility in groundwater, posing contamination risks .
  • Uranyl acetate’s dual chemical and radiological toxicity necessitates stringent handling protocols .
  • Computational modeling (e.g., density functional theory) has improved predictions of uranyl speciation in aqueous systems, aiding in waste management strategies .

Preparation Methods

Molecular Mechanics and Computational Studies

Although direct experimental synthetic procedures are standard, molecular mechanics calculations have been employed to understand the stability and steric effects in uranium coordination compounds similar to Uranium, dichlorodioxo-, (T-4)-. These computational studies use force fields such as DREIDING II to model the uranium center with oxo and chloride ligands, predicting bond lengths, angles, and steric energies that correlate well with experimental data.

  • Force Field Parameters: Parameters for uranium-oxo and uranium-chloride bonds are optimized based on crystallographic data from databases such as the Cambridge Structural Database (CSD).

  • Energy Minimization: Energy minimization techniques (steepest descent, conjugate gradient, Newton-Raphson) are applied to find the most stable molecular geometry, which aids in predicting the best synthetic conditions to avoid steric hindrance or unstable intermediates.

  • Solvent Effects: Simulations including solvent shells show that solvents like benzene or hexane can favorably solvate uranium complexes, influencing the choice of solvent in synthesis to improve yield and purity.

Experimental Data Summary Table

Parameter Value/Description Source/Notes
Molecular Formula UO2Cl2 Standard chemical formula
Molecular Weight 342.95 g/mol Calculated from atomic weights
Purity Typically 95% Commercially available grade
Common Starting Materials Uranium oxides (UO3, U3O8), uranyl nitrate, uranyl acetate Synthetic precursors
Chlorinating Agents Cl2 gas, SOCl2, PCl5 Used to introduce chloride ligands
Typical Solvents Water, organic solvents (e.g., benzene, DMF) For reaction medium and crystallization
Computational Methods Molecular mechanics (DREIDING II force field) For structural and energy predictions
Purification Method Recrystallization To achieve high purity

Analysis of Preparation Methods

  • Advantages of Chlorination Methods: Direct chlorination or chlorinating agent reactions are straightforward and allow for controlled introduction of chloride ligands while maintaining the uranyl oxo groups. These methods are scalable and reproducible.

  • Role of Solvent: Choice of solvent affects solubility, reaction kinetics, and product crystallinity. Computational studies suggest organic solvents can better stabilize intermediate complexes, enhancing yield.

  • Molecular Mechanics Insights: Theoretical calculations help optimize ligand environments and predict steric hindrance, guiding synthetic chemists to modify reaction conditions or ligand choices to improve synthesis efficiency.

  • Purity Considerations: Achieving 95% purity is standard for research applications, but further purification may be required for sensitive applications, which involves careful recrystallization and possibly chromatographic techniques.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Uranium, dichlorodioxo-, (T-4)-, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves reacting uranyl nitrate with hydrochloric acid under controlled conditions. Key variables include temperature (optimal range: 60–80°C), stoichiometric ratios of reactants, and reaction time. Purity is verified via X-ray diffraction (XRD) and inductively coupled plasma mass spectrometry (ICP-MS) to confirm absence of side products like UO₂Cl₂·H₂O. For reproducibility, document pH adjustments and inert atmosphere requirements to prevent hydrolysis .

Q. What spectroscopic techniques are most effective for characterizing the structural and electronic properties of Uranium, dichlorodioxo-, (T-4)-?

  • Methodological Answer :

  • Raman Spectroscopy : Identifies U=O and U-Cl vibrational modes (e.g., peaks at ~820 cm⁻¹ for U=O stretching).
  • X-ray Absorption Near Edge Structure (XANES) : Probes oxidation state (U⁶⁺) and local coordination geometry.
  • UV-Vis Spectroscopy : Monitors ligand-to-metal charge transfer bands in the 300–500 nm range.
    Cross-validate results with density functional theory (DFT) simulations to resolve ambiguities in bonding configurations .

Advanced Research Questions

Q. How can conflicting data on the thermal stability of Uranium, dichlorodioxo-, (T-4)- be resolved across studies?

  • Methodological Answer : Contradictions often arise from differences in sample hydration levels or atmospheric contaminants. Design experiments using thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) under strictly controlled argon environments. Compare decomposition onset temperatures (reported range: 180–220°C) and residual mass percentages. Apply the Kissinger method to calculate activation energies, ensuring reproducibility by standardizing heating rates (e.g., 5°C/min) .

Q. What computational approaches are suitable for modeling the hydrolysis pathways of Uranium, dichlorodioxo-, (T-4)- in aqueous environments?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate solvation dynamics using force fields parameterized for actinides (e.g., AMBER with U-specific charges).
  • Quantum Mechanical Calculations : Employ DFT with relativistic corrections (e.g., ZORA formalism) to model hydrolysis intermediates like [UO₂Cl(OH)]⁻.
    Validate predictions against experimental pH-dependent speciation data (e.g., EXAFS for U-O coordination numbers) .

Q. How do trace impurities in Uranium, dichlorodioxo-, (T-4)- affect its reactivity in ligand-exchange reactions?

  • Methodological Answer : Impurities (e.g., nitrate residues) can act as competing ligands. Design controlled studies using ultrapure reagents and quantify impurities via ion chromatography. Compare reaction kinetics (e.g., pseudo-first-order rate constants) between purified and non-purified samples. Use extended X-ray absorption fine structure (EXAFS) to monitor changes in U-Cl bond lengths during ligand substitution .

Data Analysis and Interpretation

Q. What statistical methods are recommended for reconciling discrepancies in Uranium, dichlorodioxo-, (T-4)- solubility data across different ionic strength conditions?

  • Methodological Answer : Apply the Specific Ion Interaction Theory (SIT) to model activity coefficients at varying ionic strengths (e.g., 0.1–1.0 M NaCl). Use multivariate regression to isolate confounding variables (pH, temperature). For outlier identification, apply Grubbs’ test or robust regression techniques. Tabulate results with 95% confidence intervals to highlight reproducibility limits .

Q. How can researchers design experiments to differentiate between radiolytic and hydrolytic degradation pathways of Uranium, dichlorodioxo-, (T-4)-?

  • Methodological Answer :

  • Controlled Irradiation Studies : Expose samples to α-particle sources (e.g., ²³⁸Pu) and quantify radiolytic products (e.g., HCl gas) via gas chromatography.
  • Isotopic Tracers : Use D₂O instead of H₂O to distinguish hydrolysis rates via mass spectrometry.
    Compare degradation half-lives under inert vs. aerated conditions to isolate oxidative pathways .

Safety and Environmental Considerations

Q. What protocols are critical for handling Uranium, dichlorodioxo-, (T-4)- in non-inert laboratory environments?

  • Methodological Answer :

  • Containment : Use gloveboxes with O₂/H₂O monitors (<1 ppm thresholds).
  • Waste Management : Precipitate uranium residues as UO₂(OH)₂ using NH₄OH, followed by encapsulation in borosilicate glass.
    Document airborne particle concentrations via alpha spectrometry and adhere to ICRP dose limits (1 mSv/year for researchers) .

Table: Key Experimental Parameters for Reproducibility

ParameterOptimal Range/TechniqueCitation
Synthesis Temperature60–80°C
Thermal Decomposition180–220°C (argon atmosphere)
Spectroscopic ValidationXRD, Raman, XANES
Computational ValidationDFT with ZORA relativistic core

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